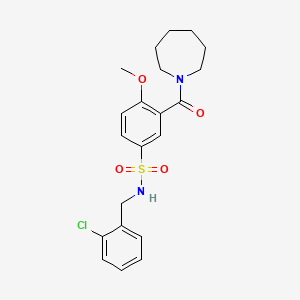![molecular formula C30H26N2O7S B15153361 ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)
ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of phenylcarbonyl compounds with other organic molecules to form key intermediates.
Cyclization: The formation of the imidazole ring is achieved through cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- **Receptor Binding
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Propriétés
Formule moléculaire |
C30H26N2O7S |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
ethyl 1,3-dibenzoyl-5-(2-benzoyloxyethylsulfanylmethyl)-2-oxoimidazole-4-carboxylate |
InChI |
InChI=1S/C30H26N2O7S/c1-2-38-29(36)25-24(20-40-19-18-39-28(35)23-16-10-5-11-17-23)31(26(33)21-12-6-3-7-13-21)30(37)32(25)27(34)22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3 |
Clé InChI |
NOXKGAHQFVMXPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CSCCOC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-nitro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B15153290.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)
![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![3-methyl-1-(4-methylphenyl)-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153313.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)
